molecular formula C12H17N3O B15058089 1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B15058089
M. Wt: 219.28 g/mol
InChI Key: CMUVNFCGNYWAOR-UHFFFAOYSA-N
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Description

1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is an organic compound that features a pyrrolidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-amino-5-methylpyridin-3-yl with a suitable pyrrolidine precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its combination of the pyrrolidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-[2-(6-amino-5-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H17N3O/c1-8-6-10(7-14-12(8)13)11-4-3-5-15(11)9(2)16/h6-7,11H,3-5H2,1-2H3,(H2,13,14)

InChI Key

CMUVNFCGNYWAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2CCCN2C(=O)C

Origin of Product

United States

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